![molecular formula C19H14O3 B14686417 Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one CAS No. 25742-99-8](/img/structure/B14686417.png)
Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[benzo[c]fluorene-5,2’-[1,3]dioxolan]-7(6H)-one is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[benzo[c]fluorene-5,2’-[1,3]dioxolan]-7(6H)-one typically involves multi-step reactions. One common method includes the use of Suzuki coupling reactions, which are known for their efficiency in forming carbon-carbon bonds. The process often starts with readily available starting materials and involves key steps such as ring-closing metathesis and cross-coupling reactions .
Industrial Production Methods
While specific industrial production methods for Spiro[benzo[c]fluorene-5,2’-[1,3]dioxolan]-7(6H)-one are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[benzo[c]fluorene-5,2’-[1,3]dioxolan]-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for halogenation, carbon tetrachloride as a solvent, and various catalysts for facilitating the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions may yield halogenated derivatives, while oxidation reactions may produce oxygenated compounds.
Applications De Recherche Scientifique
Spiro[benzo[c]fluorene-5,2’-[1,3]dioxolan]-7(6H)-one has several scientific research applications:
Organic Electronics: It is used as a host material in organic light-emitting diodes (OLEDs) due to its excellent electroluminescence properties.
Materials Science: The compound’s unique spiro structure makes it valuable for developing new materials with high thermal stability and color purity.
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mécanisme D'action
The mechanism by which Spiro[benzo[c]fluorene-5,2’-[1,3]dioxolan]-7(6H)-one exerts its effects is primarily related to its spiro structure. This structure allows for efficient charge transport and high thermal stability, making it suitable for use in electronic devices. The molecular targets and pathways involved include interactions with other organic molecules and the facilitation of electron transfer processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[benzo[c]fluorene-7,9’-fluorene]: Known for its use in OLEDs and high thermal stability.
Spiro[benzo[de]anthracene-7,9’-fluorene]: Another spiro compound with applications in organic electronics.
Spiro[benzo[ij]tetraphene-7,9’-fluorene]: Used in the development of blue light-emitting materials.
Uniqueness
Spiro[benzo[c]fluorene-5,2’-[1,3]dioxolan]-7(6H)-one stands out due to its specific spiro linkage and the presence of a dioxolan ring, which imparts unique electronic properties and makes it particularly suitable for applications requiring high thermal stability and efficient charge transport .
Propriétés
Numéro CAS |
25742-99-8 |
|---|---|
Formule moléculaire |
C19H14O3 |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
spiro[1,3-dioxolane-2,5'-6H-benzo[c]fluorene]-7'-one |
InChI |
InChI=1S/C19H14O3/c20-18-13-6-2-1-5-12(13)17-14-7-3-4-8-16(14)19(11-15(17)18)21-9-10-22-19/h1-8H,9-11H2 |
Clé InChI |
JIHVYVJYFFTBEM-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(O1)CC3=C(C4=CC=CC=C4C3=O)C5=CC=CC=C25 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



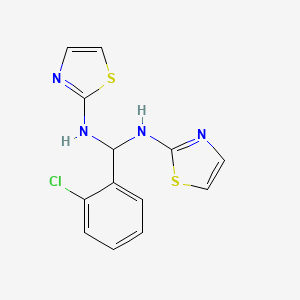
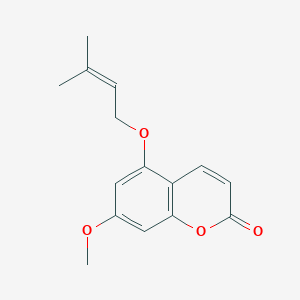


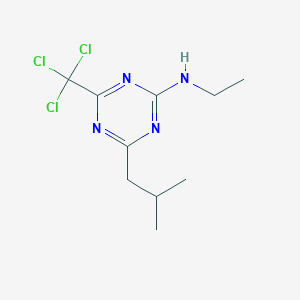
![(3S,6R,7R,8S,9S)-2,6-dihydroxy-5,5,8-trimethylspiro[12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-9,2'-oxirane]-10-one](/img/structure/B14686362.png)
![4H,6H-[2]Benzoxepino[6,5,4-def][2]benzoxepin-4,6,10,12-tetrone](/img/structure/B14686363.png)
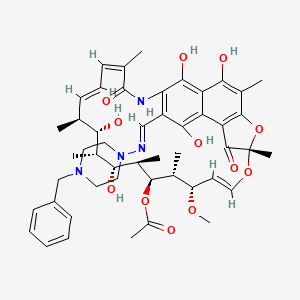
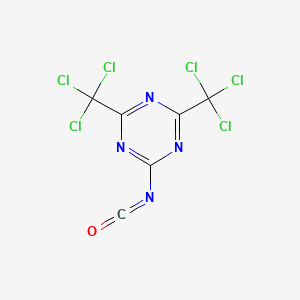
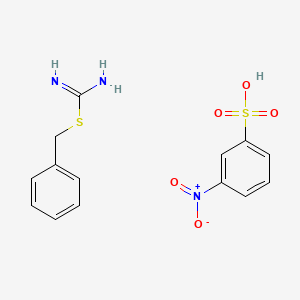
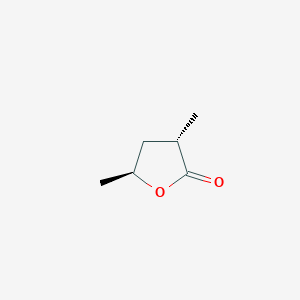

![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686397.png)
